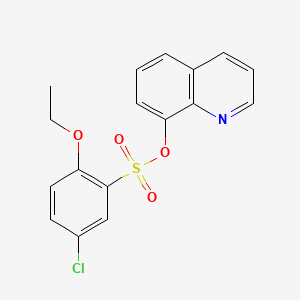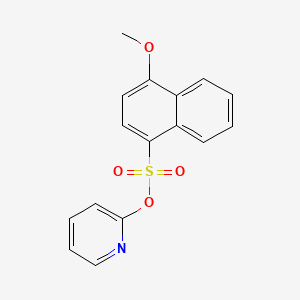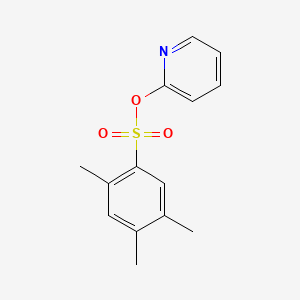
1,4-Bis(2-Hydroxyethoxy)-2-Butyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(2-Hydroxyethoxy)-2-Butyne is an organic compound with the molecular formula C10H14O4. It is a symmetrical diol with two hydroxyethoxy groups attached to a central butyne structure. This compound is known for its applications in polymer chemistry, particularly as a chain extender in the production of polyurethanes and polyesters .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Bis(2-Hydroxyethoxy)-2-Butyne can be synthesized through the reaction of hydroquinone with ethylene oxide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) under an inert atmosphere . The process involves the nucleophilic attack of the hydroquinone on the ethylene oxide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts such as cesium carbonate and sodium dithionite are often used to enhance the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(2-Hydroxyethoxy)-2-Butyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyethoxy groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Applications De Recherche Scientifique
1,4-Bis(2-Hydroxyethoxy)-2-Butyne has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and polyurethanes, contributing to the formation of polymer chains.
Material Science: The compound acts as a plasticizer and crosslinking agent, improving the flexibility and stability of materials.
Pharmaceutical Research: It possesses antioxidant properties and is investigated for its potential role in mitigating oxidative stress in various cell lines.
Mécanisme D'action
The mechanism of action of 1,4-Bis(2-Hydroxyethoxy)-2-Butyne involves its ability to participate in condensation reactions due to the presence of hydroxyl groups. These groups can form hydrogen bonds and interact with other molecules, leading to the formation of stable polymer chains. The aromatic ring provides rigidity and stability to the overall structure .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(2-Hydroxyethoxy)benzene: Similar in structure but with a benzene ring instead of a butyne structure.
1,4-Bis(2-Hydroxypropoxy)benzene: Another similar compound with propoxy groups instead of hydroxyethoxy groups.
Uniqueness
1,4-Bis(2-Hydroxyethoxy)-2-Butyne is unique due to its butyne structure, which imparts different chemical properties compared to its benzene analogs. This structural difference affects its reactivity and the types of polymers it can form, making it suitable for specific applications in polymer chemistry and material science .
Propriétés
Numéro CAS |
1605-85-5 |
|---|---|
Formule moléculaire |
C7H7Cl |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-[2-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B1179901.png)
![4-[Benzyl(2-cyanoethyl)amino]-4-oxobutanoic acid](/img/structure/B1179902.png)




